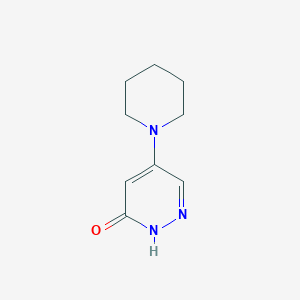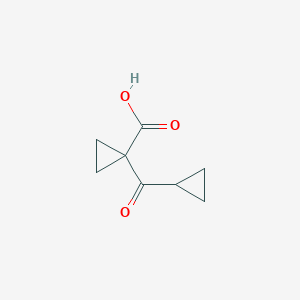
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is a complex organic compound. It is a derivative of cyclopropanecarboxylic acid, which is a simple carboxylic acid compound and a critical component in the chemical and pharmaceutical industries . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Molecular Structure Analysis
The molecular structure of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is complex. It consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .Chemical Reactions Analysis
The chemical reactions of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid are complex and varied. Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .Physical And Chemical Properties Analysis
In its pure form, cyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Additionally, it is soluble in most organic solvents .Aplicaciones Científicas De Investigación
- ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
- ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- ACC has an emerging role as an ethylene-independent growth regulator .
- It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
- ACC is synthesized from the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) .
- ACC is then oxidized to ethylene by ACC oxidase (ACO) .
Scientific Field: Plant Physiology
Application: Growth Regulator
Methods of Application
Results or Outcomes
- Application : ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
- Methods of Application : The study involved the application of ACC and its analogs to the marine red alga Neopyropia yezoensis under heat stress conditions .
- Results or Outcomes : ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration . This suggests ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
- Application : ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
- Methods of Application : This involves the natural metabolic processes of soil microorganisms, where they utilize ACC as a nutrient source .
- Results or Outcomes : This application contributes to the nutrient cycling in soil ecosystems .
Scientific Field: Marine Biology
Scientific Field: Microbiology
- Application : ACC is an exogenous partial agonist of the mammalian NMDA receptor .
- Methods of Application : This involves the natural interaction of ACC with the NMDA receptor, a type of ionotropic glutamate receptor in the nervous system .
- Results or Outcomes : This application contributes to our understanding of neurotransmission and could have implications for neurological research .
Scientific Field: Neurobiology
Scientific Field: Agriculture
Safety And Hazards
Like other carboxylic acids, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .
Direcciones Futuras
Due to its distinctive structure and properties, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFMUISQDUZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520669 |
Source


|
| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
CAS RN |
86101-65-7 |
Source


|
| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




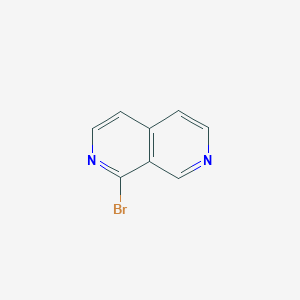
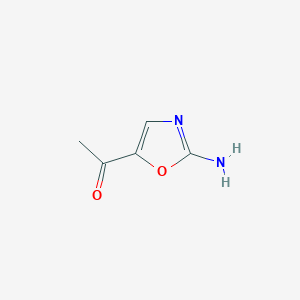
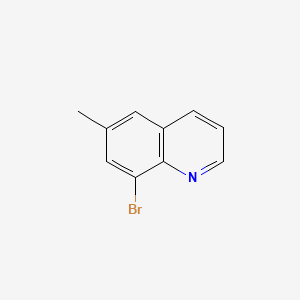

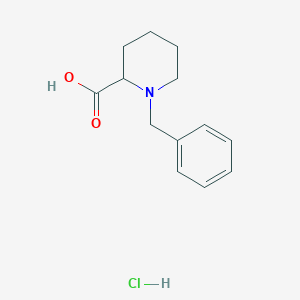

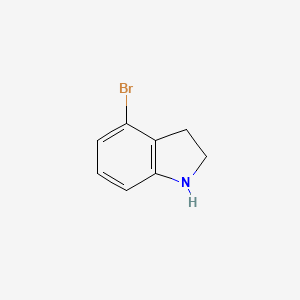
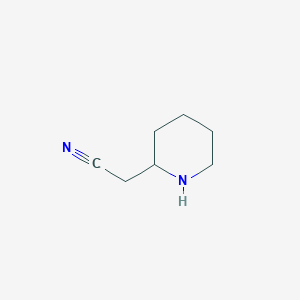
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)
